molecular formula C10H10N4O B7459042 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide

1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide

Cat. No. B7459042
M. Wt: 202.21 g/mol
InChI Key: LAOUIAZDBBUCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been well-characterized.

Mechanism of Action

1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is a selective inhibitor of GSK-3β, CDK2, and CDK5. GSK-3β is a key regulator of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. CDK2 and CDK5 are involved in cell cycle regulation and neuronal development, respectively. By inhibiting these kinases, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide can modulate various cellular processes and pathways, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have potent inhibitory effects on GSK-3β, CDK2, and CDK5 in vitro. In addition, it has been shown to have antiproliferative effects on several cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively.

Advantages and Limitations for Lab Experiments

1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has also been extensively studied in preclinical models, and its mechanism of action has been well-characterized. However, there are also limitations to using 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the study of 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide. One potential application is in the treatment of cancer, where it could be used as a targeted therapy for specific types of tumors. Another potential application is in the treatment of neurodegenerative diseases, where it could be used to slow or prevent disease progression. Additionally, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide could be further modified to improve its solubility and pharmacokinetic properties, making it a more effective research tool and potential therapeutic agent.
In conclusion, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its mechanism of action has been well-characterized, and it has shown promising results in preclinical studies. While there are limitations to using 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide in lab experiments, its potential applications in cancer, neurodegenerative diseases, and psychiatric disorders make it a promising research tool and potential therapeutic agent.

Synthesis Methods

The synthesis of 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide involves the reaction of 4-bromo-1-methylpyridin-2(1H)-one with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then reacted with ethyl acetoacetate to form the pyrazole ring. Finally, the carboxamide is introduced through the reaction of the pyrazole with 2-chloro-N-(4-chlorophenyl)acetamide. The overall synthesis of 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide is shown in Figure 1.

Scientific Research Applications

1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent inhibitory effects on several kinases, including GSK-3β, CDK2, and CDK5. These kinases are involved in various cellular processes, including cell cycle regulation, apoptosis, and neuronal development. Therefore, 1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders.

properties

IUPAC Name

1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-14-7-4-9(13-14)10(15)12-8-2-5-11-6-3-8/h2-7H,1H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOUIAZDBBUCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide

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